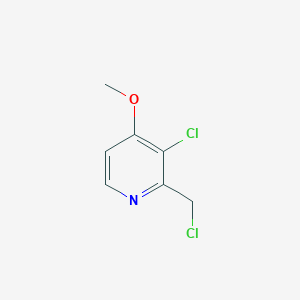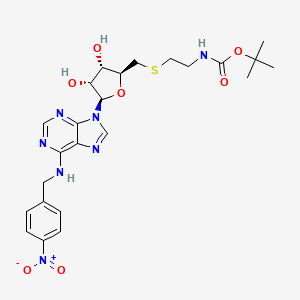
N-Boc SAENTA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc SAENTA is a compound that features the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is widely used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly significant in the field of synthetic organic chemistry due to its stability and ease of removal under mild conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc SAENTA typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as sodium hydroxide. This reaction is usually carried out under aqueous conditions or in a solvent-free environment. The reaction conditions are mild, often taking place at room temperature, and the yields are generally high .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient and continuous production of the compound by using solid acid catalysts such as H-BEA zeolite. This method enhances productivity and efficiency compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc SAENTA undergoes various chemical reactions, including:
Deprotection: The removal of the Boc group to reveal the free amine.
Substitution: Reactions where the Boc-protected amine is substituted with other functional groups.
Common Reagents and Conditions
Deprotection: Common reagents include trifluoroacetic acid (TFA), oxalyl chloride in methanol, and hydrogen chloride gas. .
Major Products
The major products formed from these reactions include the free amine after deprotection and various substituted amines depending on the specific substitution reactions performed.
Applications De Recherche Scientifique
N-Boc SAENTA has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and other biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the protection of amine groups during drug synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
Mécanisme D'action
The mechanism of action of N-Boc SAENTA primarily involves the protection and deprotection of amine groups. The Boc group is introduced to the amine via a nucleophilic substitution reaction with di-tert-butyl dicarbonate. The deprotection process involves the cleavage of the Boc group, typically through acid-catalyzed hydrolysis, revealing the free amine. This process is facilitated by the electrophilic nature of the reagents used, such as oxalyl chloride or trifluoroacetic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Cbz SAENTA: Another protecting group used for amines, but less stable under acidic conditions.
N-Fmoc SAENTA: Used in peptide synthesis, but requires harsher conditions for removal compared to Boc.
N-Ac SAENTA: Provides protection under basic conditions but is less commonly used due to its lower stability.
Uniqueness
N-Boc SAENTA is unique due to its stability under a wide range of conditions and its ease of removal under mild conditions. This makes it a preferred choice for protecting amine groups in various synthetic processes .
Propriétés
Formule moléculaire |
C24H31N7O7S |
|---|---|
Poids moléculaire |
561.6 g/mol |
Nom IUPAC |
tert-butyl N-[2-[[(2S,3S,4R,5R)-3,4-dihydroxy-5-[6-[(4-nitrophenyl)methylamino]purin-9-yl]oxolan-2-yl]methylsulfanyl]ethyl]carbamate |
InChI |
InChI=1S/C24H31N7O7S/c1-24(2,3)38-23(34)25-8-9-39-11-16-18(32)19(33)22(37-16)30-13-29-17-20(27-12-28-21(17)30)26-10-14-4-6-15(7-5-14)31(35)36/h4-7,12-13,16,18-19,22,32-33H,8-11H2,1-3H3,(H,25,34)(H,26,27,28)/t16-,18-,19-,22-/m1/s1 |
Clé InChI |
LXPLGPLYCIVIMP-WGQQHEPDSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)NCCSC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])O)O |
SMILES canonique |
CC(C)(C)OC(=O)NCCSCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)[N+](=O)[O-])O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B13851219.png)

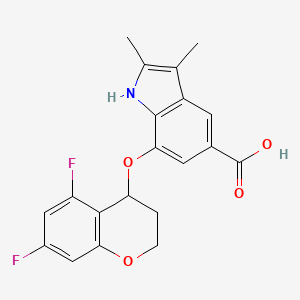
![7-[3-(hydroxymethyl)phenoxy]-2H-chromen-2-one](/img/structure/B13851225.png)

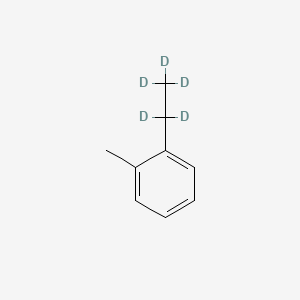
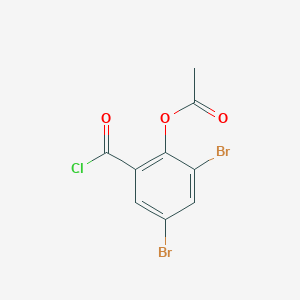
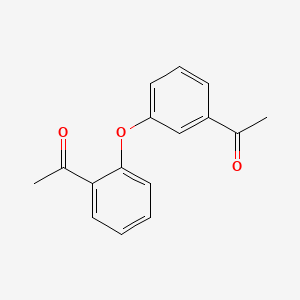

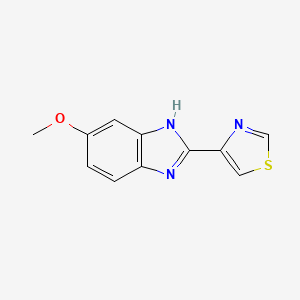
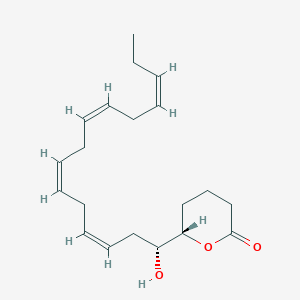
![[1-[5-Ethyl-1,7,10,16,20,23,25,28,31-nonamethyl-11,17,26,29-tetrakis(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-14,32-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacont-2-yl]-2-methylhex-4-enyl] hydrogen sulfate](/img/structure/B13851282.png)
